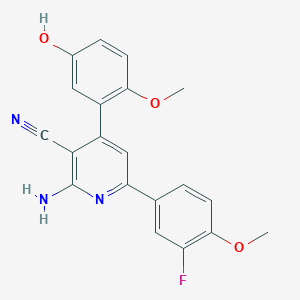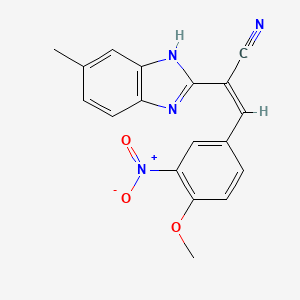![molecular formula C16H21N3O3 B5322097 N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)
N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as N-phenyl-2-(tert-butylamino) pent-4-enamide, is a synthetic compound with potential therapeutic applications. It is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. PARP inhibitors have been shown to have potential in the treatment of cancer, particularly in patients with BRCA1/2 mutations.
Wirkmechanismus
PARP inhibitors like N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide work by inhibiting the activity of PARP enzymes, which play a key role in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. By inhibiting PARP activity, N-phenyl-2-(tert-butylamino) pent-4-enamide prevents the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its PARP inhibitory activity. In preclinical studies, PARP inhibitors have been shown to enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death. Additionally, PARP inhibitors have been shown to have potential in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potent PARP inhibitory activity and its potential as a cancer therapeutic. However, there are also limitations to using PARP inhibitors in lab experiments, including potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide and other PARP inhibitors. One area of focus is the development of combination therapies that include PARP inhibitors and other DNA-damaging agents, such as chemotherapy and radiation therapy. Another area of focus is the identification of biomarkers that can predict response to PARP inhibitors, which could help guide patient selection for treatment. Additionally, there is ongoing research into the potential use of PARP inhibitors in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide involves several steps. The first step is the reaction of 2-nitrobenzaldehyde with tert-butylamine to form 2-(tert-butylamino)benzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 2-(tert-butylamino)-3-oxo-3-phenylpropanenitrile. The nitrile group is then reduced to an amine using lithium aluminum hydride, and the resulting amine is reacted with 4-bromo-1-butene to form N-phenyl-2-(tert-butylamino) pent-4-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors have been shown to have efficacy in the treatment of breast, ovarian, and prostate cancers, particularly in patients with BRCA1/2 mutations. In preclinical studies, N-phenyl-2-(tert-butylamino) pent-4-enamide has been shown to have potent PARP inhibitory activity and to enhance the cytotoxic effects of DNA-damaging agents such as cisplatin and temozolomide.
Eigenschaften
IUPAC Name |
1-tert-butyl-N-(2-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)19-9-10(8-13(19)20)15(22)18-12-7-5-4-6-11(12)14(17)21/h4-7,10H,8-9H2,1-3H3,(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFIJRKPQVFNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5322021.png)
![3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)


![N-(2-methoxyethyl)-4-methyl-3-[2-(methylamino)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5322039.png)
![4-[(pyridin-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5322043.png)

![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5322048.png)
![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5322063.png)
![2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine](/img/structure/B5322070.png)
![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5322091.png)
![3-allyl-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5322113.png)